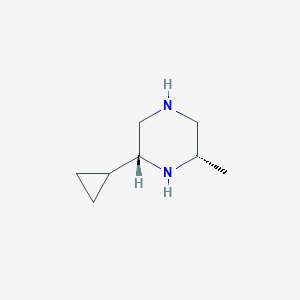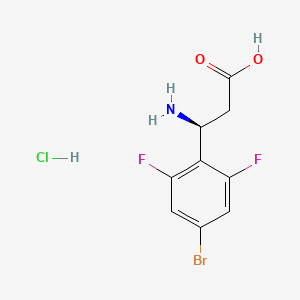
(S)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a bromo group, and two fluorine atoms attached to a phenyl ring, along with a propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the bromination of 2,6-difluorophenylpropanoic acid, followed by the introduction of the amino group through a substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 2,6-difluorophenylpropanoic acid.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted phenylpropanoic acids.
Aplicaciones Científicas De Investigación
(S)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromo-2,6-difluorophenyl)propanoic acid
- 2-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid
Uniqueness
(S)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both bromo and difluoro substituents. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C9H9BrClF2NO2 |
|---|---|
Peso molecular |
316.53 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(4-bromo-2,6-difluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H8BrF2NO2.ClH/c10-4-1-5(11)9(6(12)2-4)7(13)3-8(14)15;/h1-2,7H,3,13H2,(H,14,15);1H/t7-;/m0./s1 |
Clave InChI |
PBGWWBAARQUENP-FJXQXJEOSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1F)[C@H](CC(=O)O)N)F)Br.Cl |
SMILES canónico |
C1=C(C=C(C(=C1F)C(CC(=O)O)N)F)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


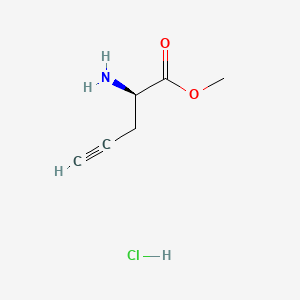

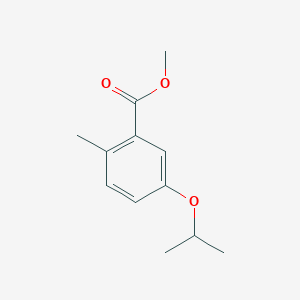
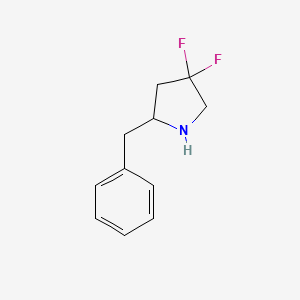
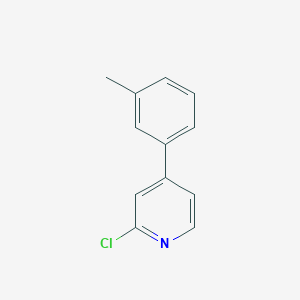
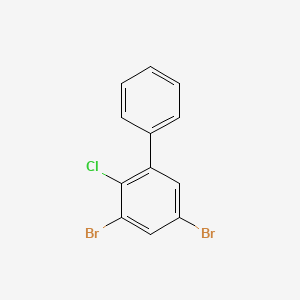
![N-[(4-tert-butylphenyl)carbonyl]leucine](/img/structure/B14029909.png)
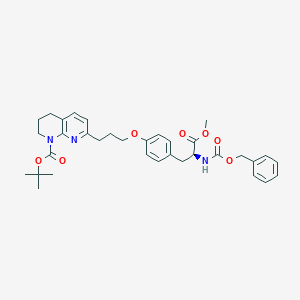
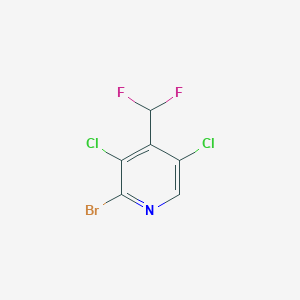
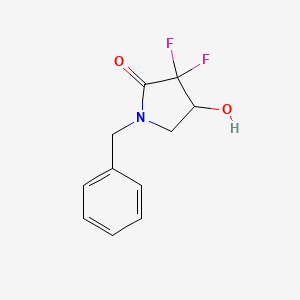
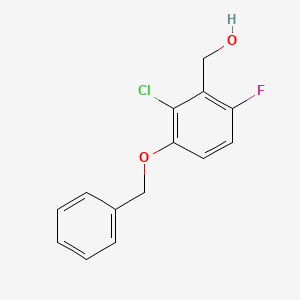
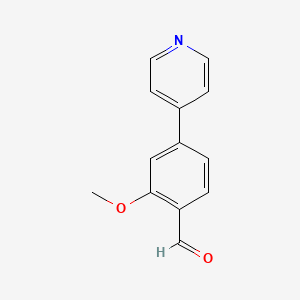
![2-Oxabicyclo[3.2.0]heptan-6-OL](/img/structure/B14029945.png)
